molecular formula C12H15F4N B7901968 N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methylpropan-1-amine

N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methylpropan-1-amine

Cat. No.: B7901968
M. Wt: 249.25 g/mol
InChI Key: NGGGMFDUAOUSFY-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methylpropan-1-amine is a chemical compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzyl amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methylpropan-1-amine typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)benzyl bromide with 2-methylpropan-1-amine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a suitable solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to certain receptors or enzymes, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzyl bromide
  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 2-Fluoro-6-(trifluoromethyl)benzyl alcohol

Uniqueness

N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methylpropan-1-amine is unique due to its specific combination of fluorine and trifluoromethyl groups attached to a benzyl amine structure. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

N-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F4N/c1-8(2)6-17-7-9-10(12(14,15)16)4-3-5-11(9)13/h3-5,8,17H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGGMFDUAOUSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=CC=C1F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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